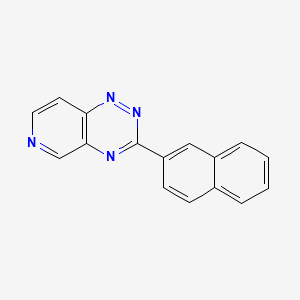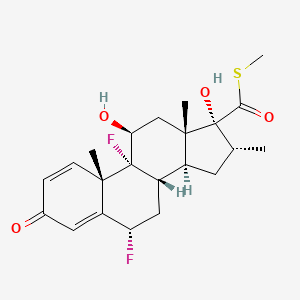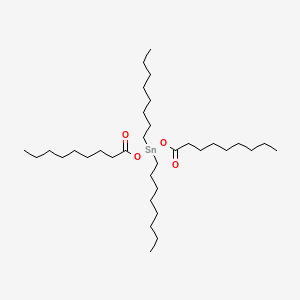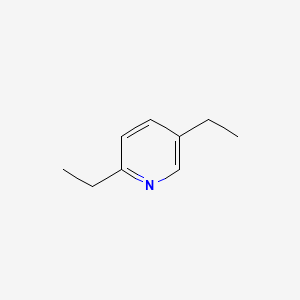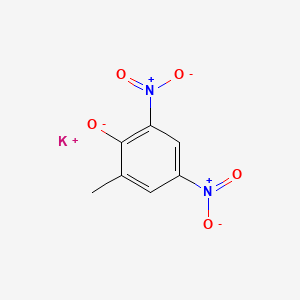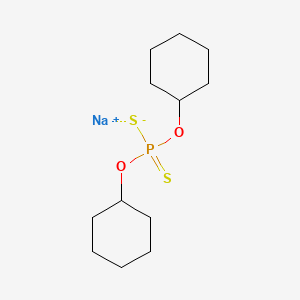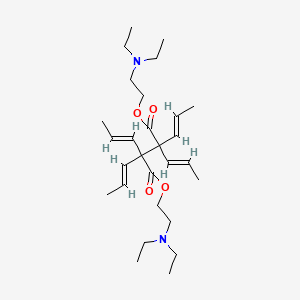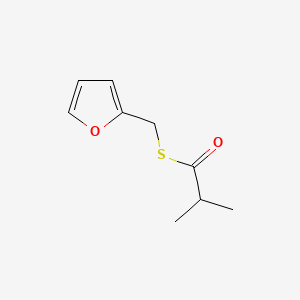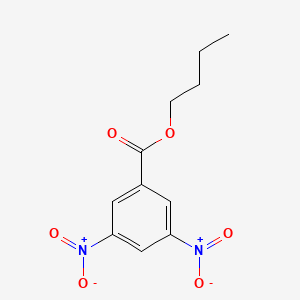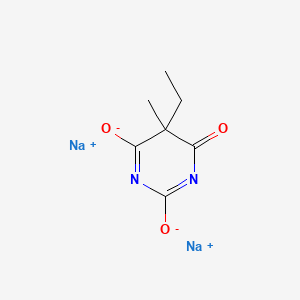
Sodium 5-ethyl-5-methylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-ethyl-5-methylbarbiturate is a barbiturate derivative with the chemical formula C7H8N2Na2O3. It is known for its sedative and hypnotic properties, making it a valuable compound in the field of medicine. This compound is a sodium salt of barbituric acid, which has been modified to include ethyl and methyl groups at the 5-position of the barbiturate ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-ethyl-5-methylbarbiturate typically involves the reaction of 5-ethyl-5-methylbarbituric acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 5-ethyl-5-methylbarbituric acid and sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: The 5-ethyl-5-methylbarbituric acid is dissolved in water, and sodium hydroxide is added slowly with stirring. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Raw Materials: High-purity 5-ethyl-5-methylbarbituric acid and sodium hydroxide.
Reaction Vessel: A large-scale reactor equipped with temperature control and stirring mechanisms.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-ethyl-5-methylbarbiturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Sodium 5-ethyl-5-methylbarbiturate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: It is used in the development of sedative and anticonvulsant medications.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sodium 5-ethyl-5-methylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, leading to its sedative and anticonvulsant effects. The molecular targets include GABA receptors and chloride ion channels, which play a crucial role in regulating neuronal excitability.
Comparaison Avec Des Composés Similaires
Sodium 5-ethyl-5-methylbarbiturate can be compared with other barbiturate derivatives such as:
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and hypnotic effects.
Secobarbital: Known for its short-acting sedative properties.
Uniqueness: this compound is unique due to its specific substitution pattern at the 5-position, which imparts distinct pharmacological properties compared to other barbiturates.
Propriétés
Numéro CAS |
94201-54-4 |
|---|---|
Formule moléculaire |
C7H8N2Na2O3 |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
MHMYZUAECFBNHI-UHFFFAOYSA-L |
SMILES canonique |
CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


